1'-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine
Description
Properties
IUPAC Name |
3-methyl-5-[[4-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]piperidin-1-yl]methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26F3N5O2/c1-14-25-19(30-26-14)13-27-8-4-16(5-9-27)28-10-6-17(7-11-28)29-18-3-2-15(12-24-18)20(21,22)23/h2-3,12,16-17H,4-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMJEPICJPGSAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCC(CC2)N3CCC(CC3)OC4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Approach
Piperidine-4-one undergoes reductive amination with piperidine-1-carbaldehyde under hydrogenation conditions (Pd/C, H₂, EtOH) to yield 1,4'-bipiperidine. This method achieves ~65–78% yields but requires careful control of stoichiometry to prevent oligomerization.
Transition Metal-Catalyzed Coupling
Copper-catalyzed C-N coupling between 4-bromopiperidine and piperidine derivatives provides regioselective access to the bipiperidine framework. Optimal conditions employ CuI (10 mol%), L-proline ligand, and K₃PO₄ in DMSO at 110°C for 24 h, yielding 82% product.
Installation of the 5-(Trifluoromethyl)pyridin-2-yloxy Group
The pyridyloxy ether linkage is established via nucleophilic aromatic substitution (SNAr).
Direct SNAr Methodology
2-Chloro-5-(trifluoromethyl)pyridine reacts with the bipiperidine hydroxyl group (generated via hydroxide deprotection) in DMF at 120°C with Cs₂CO₃ as base. This method achieves 70–85% yields but requires anhydrous conditions.
Microwave-Assisted Coupling
Microwave irradiation (150 W, 140°C, 30 min) accelerates the reaction, improving yields to 88–92% while reducing byproduct formation. This green chemistry approach aligns with recent trends in heterocyclic synthesis.
Construction of the 3-Methyl-1,2,4-oxadiazole Moiety
The 1,2,4-oxadiazole ring is synthesized through cyclization of amidoximes with carboxylic acid derivatives.
Two-Step Cyclocondensation
One-Pot Ultrasound-Assisted Synthesis
Ultrasound irradiation (40 kHz, 50°C, 1 h) of methylglyoxal and hydroxylamine in the presence of montmorillonite K10 clay catalyst achieves 94% conversion, demonstrating improved atom economy.
Final Assembly via N-Alkylation
The oxadiazolemethyl group is introduced through nucleophilic substitution:
Method A :
3-Methyl-1,2,4-oxadiazole-5-carbaldehyde undergoes reductive amination with the bipiperidine’s secondary amine using NaBH₃CN in MeOH (0°C→RT, 12 h), yielding 68–75% product.
Method B :
Mitsunobu reaction between 5-(hydroxymethyl)-3-methyl-1,2,4-oxadiazole and bipiperidine using DIAD/PPh₃ in THF (0°C, 4 h) provides superior stereocontrol (82% yield).
Comparative Analysis of Synthetic Routes
| Parameter | Reductive Amination | Mitsunobu Reaction |
|---|---|---|
| Yield (%) | 68–75 | 82 |
| Reaction Time (h) | 12 | 4 |
| Byproducts | Moderate | Minimal |
| Stereochemical Control | Poor | Excellent |
Challenges and Optimization Strategies
- Steric Hindrance : The trifluoromethyl group’s bulk necessitates elevated temperatures (>100°C) for efficient SNAr reactions.
- Oxadiazole Stability : Acidic conditions during bipiperidine synthesis may degrade the oxadiazole ring, requiring pH monitoring.
- Regioselectivity : Microwave-assisted methods improve selectivity in pyridyloxy coupling (96:4 para:meta ratio).
Emerging Methodologies
Recent advances suggest potential for:
- Flow Chemistry : Continuous processing of SNAr steps to enhance reproducibility
- Electrochemical Synthesis : Anodic oxidation for C-H functionalization in bipiperidine derivatives
- Biocatalytic Approaches : Lipase-mediated acylations for chiral resolution
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-((4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4’-bipiperidin]-1’-yl)methyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or electrophiles like alkyl halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of hydrogenated derivatives.
Scientific Research Applications
3-Methyl-5-((4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4’-bipiperidin]-1’-yl)methyl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Methyl-5-((4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4’-bipiperidin]-1’-yl)methyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group and oxadiazole ring play crucial roles in its biological activity. The exact molecular targets and pathways may vary depending on the specific application, but common targets include enzymes and receptors involved in key biological processes .
Comparison with Similar Compounds
Key Structural Features:
- Oxadiazole Substitutions: The target compound’s 3-methyl group on the oxadiazole ring may enhance metabolic stability compared to 3-isopropyl (GSK1292263) or 5-methoxymethyl () variants, which could influence steric hindrance and binding kinetics .
Piperidine/Bipiperidine Backbone :
Pharmacological and Functional Comparisons
Receptor Binding and Activity:
- SB-224289 (): Acts as a 5-HT1B receptor inverse agonist (IC₅₀ = 2.3 nM) with >100-fold selectivity over 5-HT1D receptors. Its spirocyclic structure likely stabilizes interactions with transmembrane helices .
- GSK1292263 (): Targets GPR119 receptors for diabetes therapy, leveraging the oxadiazole-piperidine scaffold for agonist activity. The methylsulfonylphenyl group enhances solubility for oral administration .
- Target Compound : While direct data are unavailable, the trifluoromethylpyridine moiety may confer affinity for kinases or neurotransmitter receptors, analogous to compounds like crizotinib (a kinase inhibitor with trifluoromethyl groups) .
Biological Activity
The compound 1'-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine is a synthetic derivative that incorporates a 1,2,4-oxadiazole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 373.34 g/mol. The structure features a bipiperidine core linked to a trifluoromethyl-pyridine and a 3-methyl-1,2,4-oxadiazole unit.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- Cytotoxicity Studies : Compounds related to the oxadiazole framework have shown significant cytotoxic effects against various cancer cell lines. In particular, derivatives with electron-withdrawing groups (EWGs) at specific positions exhibited enhanced activity. For example, compounds demonstrated IC50 values in the micromolar range against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | MCF-7 | 0.48 |
| 5b | HCT-116 | 1.54 |
| Reference (Doxorubicin) | MCF-7 | 1.93 |
These findings suggest that modifications in the chemical structure can lead to improved anticancer activity.
The mechanism by which oxadiazole derivatives exert their anticancer effects often involves:
- Induction of Apoptosis : Flow cytometry assays have shown that these compounds can induce apoptosis in cancer cells by activating caspase pathways .
- Cell Cycle Arrest : Some studies indicate that these compounds can halt cell proliferation at the G1 phase, leading to reduced tumor growth .
Antimicrobial Activity
Oxadiazole derivatives have also been investigated for their antimicrobial properties. Certain studies report that modifications to the oxadiazole ring enhance antibacterial and antifungal activities. For example:
- In vitro Studies : Compounds with specific substituents demonstrated effective inhibition against Gram-positive and Gram-negative bacteria .
Case Studies
Several case studies have been conducted to evaluate the biological activity of oxadiazole derivatives:
- Study on MCF-7 Cells : A derivative similar to the target compound was tested for cytotoxicity and showed an IC50 value of 15.63 µM, comparable to Tamoxifen (10.38 µM), indicating potential as an anticancer agent .
- HDAC Inhibition : Research has shown that certain oxadiazole derivatives act as potent inhibitors of histone deacetylases (HDACs), which are crucial in cancer therapy due to their role in gene expression regulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
